[(6-chloro-4-phenyl-2-quinazolinyl)sulfanyl]methyl cyanide
Overview
Description
[(6-chloro-4-phenyl-2-quinazolinyl)sulfanyl]methyl cyanide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with a chloro and phenyl substitution, along with a sulfanyl group attached to a methyl cyanide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-chloro-4-phenyl-2-quinazolinyl)sulfanyl]methyl cyanide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with an appropriate aldehyde under acidic conditions.
Chlorination and Phenyl Substitution:
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Formation of the Methyl Cyanide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(6-chloro-4-phenyl-2-quinazolinyl)sulfanyl]methyl cyanide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
[(6-chloro-4-phenyl-2-quinazolinyl)sulfanyl]methyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of [(6-chloro-4-phenyl-2-quinazolinyl)sulfanyl]methyl cyanide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chloro and phenyl substitutions may enhance its binding affinity and specificity towards these targets. The sulfanyl group can undergo redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
[(6-chloro-4-phenyl-2-quinazolinyl)sulfanyl]methyl cyanide can be compared with other quinazoline derivatives such as:
Gefitinib: An anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
The unique combination of the chloro, phenyl, and sulfanyl groups in this compound may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
List of Similar Compounds
- Gefitinib
- Erlotinib
- Lapatinib
- Afatinib
- Vandetanib
Properties
IUPAC Name |
2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3S/c17-12-6-7-14-13(10-12)15(11-4-2-1-3-5-11)20-16(19-14)21-9-8-18/h1-7,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKMVYOJYBVNFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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